molecular formula C12H12N2 B11908614 6-methyl-8,9-dihydro-3H-pyrrolo[3,2-f]isoquinoline CAS No. 58491-35-3

6-methyl-8,9-dihydro-3H-pyrrolo[3,2-f]isoquinoline

Cat. No.: B11908614
CAS No.: 58491-35-3
M. Wt: 184.24 g/mol
InChI Key: IBABYFNAQSOPCE-UHFFFAOYSA-N
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Description

6-methyl-8,9-dihydro-3H-pyrrolo[3,2-f]isoquinoline is a heterocyclic compound that belongs to the class of isoquinolines. This compound is characterized by its unique structure, which includes a pyrrole ring fused to an isoquinoline system. Such compounds are of significant interest due to their potential biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-8,9-dihydro-3H-pyrrolo[3,2-f]isoquinoline can be achieved through several methods. One common approach involves the annulation of the pyridine ring in the final step of the synthesis. This can be done using the Pictet–Spengler reaction, which involves cyclization and oxidation . Another method includes the intramolecular Diels–Alder reaction of a 5-amino-4-methyloxazole derivative containing a propargyl fragment .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic compound synthesis, such as the use of catalytic processes and optimization of reaction conditions for large-scale production, are likely applicable.

Chemical Reactions Analysis

Types of Reactions

6-methyl-8,9-dihydro-3H-pyrrolo[3,2-f]isoquinoline can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the substituents present on the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-methyl-8,9-dihydro-3H-pyrrolo[3,2-f]isoquinoline involves its interaction with specific molecular targets. For instance, its ability to inhibit acetylcholinesterase suggests that it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . The exact pathways and molecular interactions depend on the specific biological context in which the compound is used.

Properties

CAS No.

58491-35-3

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

6-methyl-8,9-dihydro-3H-pyrrolo[3,2-f]isoquinoline

InChI

InChI=1S/C12H12N2/c1-8-9-2-3-12-11(5-7-14-12)10(9)4-6-13-8/h2-3,5,7,14H,4,6H2,1H3

InChI Key

IBABYFNAQSOPCE-UHFFFAOYSA-N

Canonical SMILES

CC1=NCCC2=C1C=CC3=C2C=CN3

Origin of Product

United States

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